molecular formula C3H3N3O2 B1665927 6-Azauracil CAS No. 461-89-2

6-Azauracil

カタログ番号 B1665927
CAS番号: 461-89-2
分子量: 113.08 g/mol
InChIキー: SSPYSWLZOPCOLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Azauracil (6-AU) is a pyrimidine analog of uracil . It is known to inhibit the growth of various microorganisms by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools . It is also an inhibitor of enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo .


Synthesis Analysis

The synthesis of a series of novel 6-azauracil non-nucleosides has been described. The reaction of silylated 6-azauracils with the appropriate chloroethers gave the corresponding non-nucleosides .


Molecular Structure Analysis

The molecular formula of 6-Azauracil is C3H3N3O2, and its molecular weight is 113.1 . It is also known by other names such as 6-Aza-2,4-dihydroxypyrimidine, 3,5-Dihydroxy-1,2,4-triazine, and 1,2,4-Triazine-3,5(2H,4H)-dione .


Chemical Reactions Analysis

New poly heterocyclic nitrogen systems containing 1,2,4-triazine moiety such as pyrazolines, pyrazolones, phthalazinone, and 1,2,4-triazinone have been deduced from hydrazinolysis of 3,5-dichloro-6,1-dihydro-1,2,4-triazine, which is produced from the interaction between 6-azauracil with POCl3/PCl5 .


Physical And Chemical Properties Analysis

The melting point of 6-Azauracil is 277-279 °C . It has a λmax of 258 nm in 0.1 M HCl, and an extinction coefficient of EmM = 5.2 in 0.1 M HCl .

作用機序

Target of Action

6-Azauracil (6-AU) is a pyrimidine analog of uracil . It primarily targets enzymes involved in purine and pyrimidine biosynthesis . It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase .

Mode of Action

6-AU inhibits the growth of various microorganisms by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools . It causes changes in the nucleoside pools, lowering GTP levels by inhibiting IMP dehydrogenase (Imd2), which participates in the first step of the GMP anabolic pathway, as well as in the UTP levels .

Biochemical Pathways

The biochemical pathways affected by 6-AU are primarily those involved in nucleotide biosynthesis. The compound competes with substrates in the pyrimidine biosynthetic pathway, leading to the production of 6-aza-UMP, which inhibits orotidylic acid decarboxylase . This results in the depletion of GTP and UTP nucleotide pools, affecting the synthesis of RNA and DNA .

Result of Action

The result of 6-AU’s action is the inhibition of growth in various microorganisms, including yeast . This is achieved through the depletion of intracellular GTP and UTP nucleotide pools, which diminishes transcription elongation . In yeast, 6-AU has been shown to induce transcription of the PUR5 gene, which encodes IMPDH-related enzymes .

Action Environment

It is known that 6-au enters saccharomyces cerevisiae cells through the uracil permease fur4 . This suggests that the presence and activity of specific transport proteins in the cell membrane may influence the efficacy of 6-AU.

Safety and Hazards

6-Azauracil is toxic if swallowed and causes skin and eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child . It should be handled with care, using personal protective equipment, and stored in a well-ventilated place .

将来の方向性

6-Azauracil has been found to regulate autophagy-mediated cell death in various human cancer cells, where 6-Azauracil treatment activates autophagic flux through the activation of lysosomal function . This suggests that autophagy-mediated cell death triggered by 6-Azauracil contributes to its antitumor effect .

特性

IUPAC Name

2H-1,2,4-triazine-3,5-dione
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InChI

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYSWLZOPCOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060042
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Molecular Weight

113.08 g/mol
Source PubChem
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Product Name

6-Azauracil

CAS RN

461-89-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 6-azauracil?

A1: 6-azauracil exerts its biological effects primarily by disrupting pyrimidine nucleotide biosynthesis. It achieves this by inhibiting uracil phosphoribosyltransferase, a key enzyme in the pyrimidine salvage pathway. [] This enzyme typically converts uracil to uridine monophosphate (UMP), a precursor for RNA synthesis. By inhibiting this conversion, 6-azauracil effectively starves cells of the pyrimidine nucleotides crucial for RNA production. [, ]

Q2: How does the inhibition of uracil phosphoribosyltransferase by 6-azauracil impact cells?

A2: Inhibition of uracil phosphoribosyltransferase leads to a depletion of UMP, ultimately hindering RNA synthesis. [, ] This disruption in RNA synthesis has a cascading effect on various cellular processes, leading to growth inhibition and cell death. [, , ]

Q3: Are there other enzymes involved in pyrimidine metabolism that are affected by 6-azauracil?

A3: Yes, in addition to inhibiting uracil phosphoribosyltransferase, 6-azauracil can be metabolized to 6-azauridine monophosphate, a potent inhibitor of orotate monophosphate decarboxylase. [, ] This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, further contributing to the overall disruption of pyrimidine metabolism.

Q4: Does 6-azauracil directly influence beta-alanine metabolism?

A4: Research indicates that 6-azauracil indirectly affects beta-alanine metabolism in rats by inhibiting enzymes responsible for its catabolism, specifically beta-alanine-oxoglutarate aminotransferase and D-3-aminoisobutyrate-pyruvate aminotransferase. [] This inhibition leads to an accumulation of beta-alanine in the liver, though the exact mechanism behind this enzyme inhibition remains to be fully elucidated. []

Q5: What is the molecular formula and molecular weight of 6-azauracil?

A5: The molecular formula of 6-azauracil is C3H3N3O2, and its molecular weight is 113.08 g/mol.

Q6: What spectroscopic techniques have been employed to characterize 6-azauracil and its derivatives?

A6: Several spectroscopic methods have been used to elucidate the structural features of 6-azauracil and its derivatives. These include:* Infrared Spectroscopy (IR): This technique provides information about the functional groups present in the molecule, such as carbonyl and amine groups. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR spectroscopy helps determine the structure and purity of the synthesized compounds, providing details about the arrangement of hydrogen and carbon atoms. [, ]* Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the molecule, aiding in structure confirmation and identification. []

Q7: Have computational methods been used to study 6-azauracil?

A7: Yes, computational chemistry has played a role in understanding 6-azauracil. For instance, studies have employed quantum chemical calculations to investigate the water-assisted intramolecular proton-transfer processes of 5- and 6-azauracil in aqueous solutions. [] This involved using methods like MP2 and CCSD(T) to determine the optimized geometries and energies of various tautomeric forms of the molecule in the presence of explicit water molecules and a continuum solvent model. []

Q8: How does the structure of 6-azauracil relate to its biological activity?

A8: Modifications to the 6-azauracil structure significantly impact its activity. For example, benzylation at the N-1 position, mimicking the ribose phosphate attachment site in natural nucleotides, enhances anticoccidial activity. [] Introducing electron-withdrawing substituents on the benzyl group further augments this effect. [] Studies on derivatives with phenyl sulfide and phenyl sulfone side chains at the N-1 position reveal a substantial potency increase against coccidial infections, highlighting the importance of specific structural features for activity. []

Q9: What types of in vivo models have been used to evaluate the efficacy of 6-azauracil?

A10: Various in vivo models have been employed to assess the efficacy of 6-azauracil and its derivatives. These include:* Avian Coccidiosis Model: Studies have demonstrated the effectiveness of 6-azauracil derivatives in preventing coccidial infections in chickens. [, , , ] Notably, modifications to the N-1 substituent drastically influence potency, with some derivatives exhibiting up to a 4000-fold increase in potency compared to 6-azauracil. [] * Plant Models: Researchers have utilized tobacco tissue cultures to examine the growth inhibitory effects of 6-azauracil and its derivatives, drawing parallels to their effects on nucleic acid synthesis in mammalian systems. [] Additionally, studies on cotton ovules grown in vitro have revealed that 6-azauracil induces boron deficiency-like symptoms, providing insights into the potential role of 6-azauracil in plant metabolism. []

Q10: Has 6-azauracil been investigated in clinical trials?

A11: While 6-azauracil has been explored in clinical settings, its use has been limited due to concerns over its toxicity, particularly its effects on the central nervous system. [] Early clinical studies focused on its potential as an anticancer agent, but these were hampered by its adverse effects. []

Q11: Have any resistance mechanisms to 6-azauracil been identified?

A12: Yes, studies using plant cells have identified that resistance to 6-azauracil can arise from the loss of uracil phosphoribosyltransferase activity. [] This suggests that cells lacking this enzyme can bypass the metabolic block imposed by 6-azauracil, enabling them to maintain pyrimidine nucleotide levels and survive.

Q12: What are the primary safety concerns associated with 6-azauracil?

A13: The primary safety concerns surrounding 6-azauracil relate to its neurological effects. Clinical studies have reported that 6-azauracil can induce a range of central nervous system disturbances, including lethargy, sensory and motor abnormalities, and electroencephalographic changes. [] Children appear to be more susceptible to these neurological effects than adults. []

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